2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate

Lipophilicity Drug Design ADME Optimization

2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate (CAS 651769-26-5) is a synthetic ester combining a 4-(2H-tetrazol-5-yl)benzoate core with a partially fluorinated 2,2,3,3-tetrafluoropropyl alcohol moiety. With a molecular formula of C11H8F4N4O2, a molecular weight of 304.20 g/mol, and a calculated XLogP3-AA of 1.92, it belongs to the class of per- and polyfluoroalkyl substances (PFAS) and is primarily utilized as a research intermediate in medicinal chemistry and materials science for introducing both tetrazole functionality and controlled fluorination into target molecules.

Molecular Formula C11H8F4N4O2
Molecular Weight 304.20 g/mol
CAS No. 651769-26-5
Cat. No. B12539014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate
CAS651769-26-5
Molecular FormulaC11H8F4N4O2
Molecular Weight304.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(C(F)F)(F)F
InChIInChI=1S/C11H8F4N4O2/c12-10(13)11(14,15)5-21-9(20)7-3-1-6(2-4-7)8-16-18-19-17-8/h1-4,10H,5H2,(H,16,17,18,19)
InChIKeyYSLAUQMKPJHAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate (CAS 651769-26-5): Compound Profile and Procurement Context


2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate (CAS 651769-26-5) is a synthetic ester combining a 4-(2H-tetrazol-5-yl)benzoate core with a partially fluorinated 2,2,3,3-tetrafluoropropyl alcohol moiety . With a molecular formula of C11H8F4N4O2, a molecular weight of 304.20 g/mol, and a calculated XLogP3-AA of 1.92, it belongs to the class of per- and polyfluoroalkyl substances (PFAS) [1] and is primarily utilized as a research intermediate in medicinal chemistry and materials science for introducing both tetrazole functionality and controlled fluorination into target molecules .

2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate: Why Simple Ester Interchange Is Not Viable


Substituting this compound with structurally similar 4-(2H-tetrazol-5-yl)benzoate esters—such as the propyl, trifluoroethyl, or benzyl analogs—is not straightforward because the fluorine content and pattern on the ester alkyl chain distinctly modulate lipophilicity, molecular weight, and environmental classification. These physicochemical differences can lead to divergent solubility profiles, membrane permeation, and chromatographic retention, directly impacting experimental reproducibility in biological assays and material syntheses . The tetrafluoropropyl group occupies a specific LogP window (≈1.9) that cannot be replicated by shorter-chain fluorinated or non-fluorinated esters without altering other critical parameters.

2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate: Head-to-Head Quantitative Differentiation Data


LogP Lipophilicity Comparison: Tetrafluoropropyl vs. Trifluoroethyl vs. Propyl Esters

The 2,2,3,3-tetrafluoropropyl ester exhibits a computed XLogP3-AA value of 1.92, which is 0.34 log units higher than the 2,2,2-trifluoroethyl analog (XLogP3-AA = 1.59) and 0.49 log units higher than the non-fluorinated propyl ester (XLogP3-AA = 1.43) . This difference corresponds to an approximately 2.2-fold increase in octanol-water partition coefficient relative to the trifluoroethyl ester, placing the tetrafluoropropyl ester in a more favorable lipophilicity range for membrane passage while avoiding the excessively high LogP (2.5) of the benzyl analog .

Lipophilicity Drug Design ADME Optimization

Molecular Weight and Formula Distinction from Trifluoroethyl and Propyl Analogs

The target compound has a molecular weight of 304.20 g/mol and an exact mass of 304.058 Da, which is 32 g/mol higher than the 2,2,2-trifluoroethyl ester (272.18 g/mol; exact mass 272.052) and 72 g/mol higher than the propyl ester (232.24 g/mol; exact mass 232.096) . This mass increment is analytically significant, producing distinct parent ion [M+H]+ signals at m/z 305 (target) vs m/z 273 (trifluoroethyl) and m/z 233 (propyl) in LC-MS positive ion mode.

Molecular Weight LC-MS Analytical Method Development

PFAS Classification and Environmental Persistence Alert

The compound is explicitly classified as a per- and polyfluoroalkyl substance (PFAS) by the SAS safer-alternatives screening platform due to its –CF2–CF2– moiety [1]. In contrast, the propyl and benzyl esters are fluorine-free and are not flagged under PFAS regulatory frameworks. Among fluorinated comparators, the 2,2,2-trifluoroethyl ester contains only a –CF3 terminal group, which places it in a different subcategory with potentially different environmental degradation pathways.

PFAS Environmental Fate Green Chemistry

Tetrafluoropropyl Ester as a Versatile Building Block in Polyfluorinated Aryl Azide Synthesis

The tetrafluoropropyl ester moiety has been employed as a key structural element in the synthesis of polyfluorinated aryl azides, such as 2,2,3,3-tetrafluoropropyl 4-azido-2,3,5,6-tetrafluorobenzoate, which is accessible in two steps from pentafluorobenzoic acid [1]. While the target tetrazole-containing ester is not itself an azide, the established reactivity of the tetrafluoropropyl ester linkage under azidation conditions and its compatibility with downstream photoinduced nitrene or nitrile imine generation position it as a viable precursor scaffold. Non-fluorinated or shorter-chain fluorinated esters (trifluoroethyl) may exhibit different reactivity profiles during nucleophilic substitution or photochemical activation due to altered electron-withdrawing effects.

Click Chemistry Photoaffinity Labeling Organic Synthesis

2,2,3,3-Tetrafluoropropyl 4-(2H-tetrazol-5-yl)benzoate: High-Value Application Scenarios Based on Evidence


Medicinal Chemistry: Optimizing LogP in Tetrazole-Containing Lead Series

In a structure-activity relationship (SAR) campaign exploring 4-(2H-tetrazol-5-yl)benzoate esters as carboxylic acid bioisostere prodrugs, the tetrafluoropropyl ester delivers an XLogP3-AA of 1.92—intermediate between the trifluoroethyl (1.59) and benzyl (2.5) esters . This fine-tuning of lipophilicity can improve cellular permeability without exceeding the LogP > 3 threshold associated with poor solubility and high metabolic clearance. Researchers should select this compound when a moderate, precisely positioned hydrophobicity is required for target engagement in cell-based assays.

Analytical Chemistry: PFAS Reference Standard or Internal Standard

Because the compound is explicitly categorized as a PFAS and contains a distinctive –CF2–CF2–H fragment detectable by 19F NMR and LC-MS/MS, it can serve as a retention-time marker or internal standard for PFAS screening methods . Its exact mass of 304.058 Da produces a unique isotopic signature that resolves cleanly from other PFAS analytes in the 300–310 Da mass range, facilitating accurate quantification in environmental or biological matrices.

Materials Science: Fluorinated Monomer or Surface Modifier Precursor

The tetrafluoropropyl ester function, when attached to a tetrazole-bearing aromatic core, provides a dual-functional building block for synthesizing fluorinated coordination polymers or surface-grafted photoactive layers. The tetrazole ring can undergo photoinduced cycloaddition with alkenes (photoclick chemistry) for covalent immobilization, while the tetrafluoropropyl chain imparts local hydrophobicity and chemical resistance . This combination is difficult to replicate with non-fluorinated or mono-trifluoromethyl analogs, which lack the same degree of fluorination or the capacity for photoactivation.

Regulatory-Compliant Procurement: Documenting Essential PFAS Use

For organizations subject to OECD PFAS reporting or EU REACH restrictions, this compound's PFAS-positive classification requires formal essential-use justification. The quantitative LogP and molecular weight differentiation from non-PFAS alternatives (propyl, benzyl esters) constitutes the core technical argument for why the tetrafluoropropyl ester cannot be substituted, supporting compliance documentation during procurement audits.

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